molecular formula C10H12OS B13472533 2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 875237-06-2

2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No.: B13472533
CAS No.: 875237-06-2
M. Wt: 180.27 g/mol
InChI Key: YDSPMJKNCRNCSI-UHFFFAOYSA-N
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Description

2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound belonging to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system containing both benzene and thiophene rings. The presence of the thiophene ring imparts unique chemical properties, making these compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-ethylthiophenol with a suitable carbonyl compound under acidic conditions. The reaction typically proceeds via an intramolecular Friedel-Crafts acylation, forming the desired benzo[b]thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

Scientific Research Applications

2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, benzo[b]thiophene derivatives have been shown to inhibit serotonin N-acetyltransferase, affecting melatonin biosynthesis . The compound’s effects are mediated through binding to specific sites on the target molecules, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzo[b]thiophene
  • 3-Methylbenzo[b]thiophene
  • 2-Iodothiophenol

Uniqueness

2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to its specific substitution pattern and the presence of the ethyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzo[b]thiophene derivatives .

Properties

CAS No.

875237-06-2

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-ethyl-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C10H12OS/c1-2-7-6-8-9(11)4-3-5-10(8)12-7/h6H,2-5H2,1H3

InChI Key

YDSPMJKNCRNCSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)CCCC2=O

Origin of Product

United States

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